N,2-dihydroxy-4-iodobenzamide
Description
Properties
CAS No. |
65427-16-9 |
|---|---|
Molecular Formula |
C7H6INO3 |
Molecular Weight |
279.03 g/mol |
IUPAC Name |
N,2-dihydroxy-4-iodobenzamide |
InChI |
InChI=1S/C7H6INO3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,(H,9,11) |
InChI Key |
UFDJAYVJXNLDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)O)C(=O)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key iodobenzamide derivatives and their pharmacological profiles:
Key Differences in Design and Performance
- Substituent Effects: 4-IBP’s benzylpiperidinyl group enhances σ-receptor affinity, while BZA’s diethylaminoethyl chain improves melanoma targeting. N-Hydroxy-4-iodobenzamide lacks complex side chains, limiting its receptor specificity but serving as a scaffold for further modifications .
- Biodistribution: 4-IBP clears rapidly from blood (55–68% reduction in major organs at 1 hour post-injection) but accumulates in σ-receptor-rich tissues . BZA shows prolonged melanoma retention with tumor/muscle ratios of 95 at 24 hours .
Clinical and Preclinical Outcomes
- Melanoma Agents: BZA outperforms iodothiouracil in clinical applicability due to validated Phase II results and higher tumor/nontumor contrast .
- Breast Cancer vs. Melanoma Targeting: 4-IBP’s σ-receptor binding (Ki = 4.6 nM) contrasts with BZA’s melanin-driven uptake, reflecting divergent mechanistic pathways .
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